![molecular formula C18H19N7 B2842565 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2415454-74-7](/img/structure/B2842565.png)
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound featuring a unique structure that combines cyclopenta[d]pyrimidine and pyrido[3,4-d]pyrimidine moieties linked through a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their coupling through a piperazine linker. Key steps include:
Cyclopenta[d]pyrimidine Synthesis: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and cyclopentanone derivatives under acidic or basic conditions.
Pyrido[3,4-d]pyrimidine Synthesis: This involves the condensation of pyridine derivatives with formamide or similar reagents, often under high-temperature conditions.
Coupling Reaction: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced, linking the two heterocyclic systems. This step typically requires a strong base and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.
科学的研究の応用
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
作用機序
The mechanism by which 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine exerts its effects involves:
Molecular Targets: This compound targets specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathways Involved: It interferes with signaling pathways that control cell division and apoptosis, leading to the inhibition of cancer cell growth.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: Also studied for their anticancer properties.
Uniqueness: 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine is unique due to its dual heterocyclic structure, which may confer enhanced biological activity and specificity compared to other similar compounds.
特性
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-2-13-15(3-1)20-11-22-17(13)24-6-8-25(9-7-24)18-14-4-5-19-10-16(14)21-12-23-18/h4-5,10-12H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIBVUXHLINJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
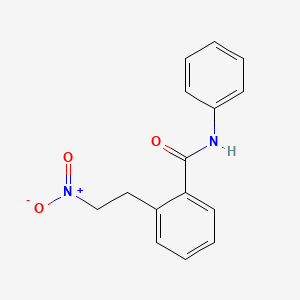
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)
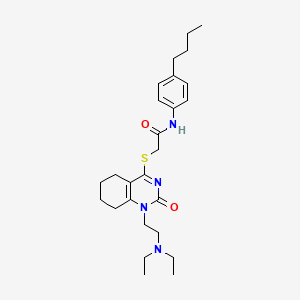

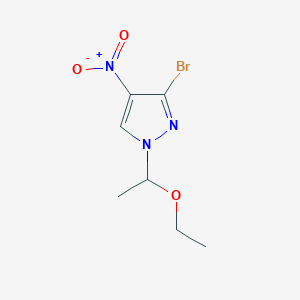
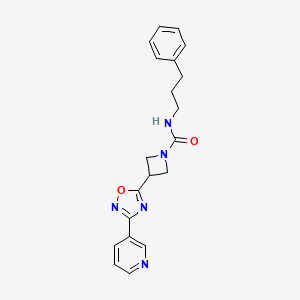
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
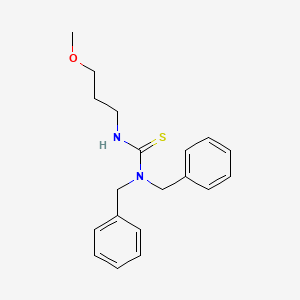
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2842500.png)
![3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one](/img/structure/B2842501.png)
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
